2-(3,5-Difluorophenyl)ethanamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)ethanamine hydrochloride typically involves the reaction of 3,5-difluorobenzaldehyde with nitromethane to form 3,5-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield 2-(3,5-difluorophenyl)ethanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3,5-difluorobenzaldehyde or 3,5-difluorobenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(3,5-Difluorophenyl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)ethanamine hydrochloride
- 2-(2,4-Difluorophenyl)ethanamine hydrochloride
- 2-(3,5-Dichlorophenyl)ethanamine hydrochloride
Comparison
2-(3,5-Difluorophenyl)ethanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields .
Biological Activity
2-(3,5-Difluorophenyl)ethanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological interactions, and relevant case studies that highlight its pharmacological significance.
The synthesis of this compound involves several key steps:
- Formation of 3,5-Difluoro-β-nitrostyrene : This is achieved by reacting 3,5-difluorobenzaldehyde with nitromethane.
- Reduction : The intermediate is reduced using hydrogen in the presence of a palladium catalyst to yield the amine.
- Hydrochloride Formation : The amine is treated with hydrochloric acid to form the hydrochloride salt.
The compound has a molecular formula of C8H10ClF2N and exhibits various chemical reactivity including oxidation, reduction, and electrophilic substitution reactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as a ligand for certain receptors or enzymes, modulating their activity and influencing various cellular processes .
Pharmacological Applications
Research indicates that this compound may have applications in:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives containing fluorine atoms have shown enhanced lipophilicity and improved biotransport characteristics .
- Neuropharmacology : The compound's structural analogs are being investigated for their roles in modulating neurotransmitter systems, particularly in relation to mood disorders and cognitive functions.
Case Studies and Research Findings
-
Antimicrobial Efficacy : In a study comparing various fluorinated compounds, 2-(3,5-difluorophenyl)ethanamine derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Compound MIC (µg/mL) Activity 2a 4 Anti-MRSA 2b 8 Broad-spectrum 2c 16 Moderate - Neuropharmacological Studies : Research has shown that similar compounds can influence serotonin and dopamine pathways, which are crucial in treating depression and anxiety disorders. The selectivity for certain receptors enhances their therapeutic potential while minimizing side effects .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that the positioning of fluorine atoms significantly affects the compound's reactivity and biological activity. For example:
Compound | Fluorination Pattern | Biological Activity |
---|---|---|
2-(3,5-Difluorophenyl)ethanamine HCl | 3,5-Difluoro | High antimicrobial activity |
2-(3,4-Difluorophenyl)ethanamine HCl | 3,4-Difluoro | Moderate antimicrobial activity |
2-(3,5-Dichlorophenyl)ethanamine HCl | 3,5-Dichloro | Lower activity |
Properties
IUPAC Name |
2-(3,5-difluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c9-7-3-6(1-2-11)4-8(10)5-7;/h3-5H,1-2,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBDVWPWPLLIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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